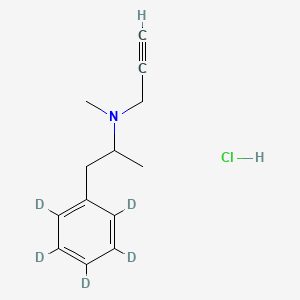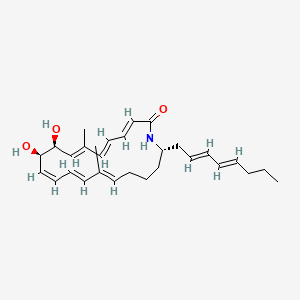
(Rac)-Selegiline-d5 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Selegiline-d5 (hydrochloride) is a deuterated form of Selegiline hydrochloride, a selective monoamine oxidase B (MAO-B) inhibitor. This compound is used primarily in the treatment of Parkinson’s disease and major depressive disorder. The deuterium labeling in (Rac)-Selegiline-d5 (hydrochloride) enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Selegiline-d5 (hydrochloride) involves the deuteration of Selegiline hydrochloride. The process typically starts with the preparation of Selegiline, followed by the introduction of deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of (Rac)-Selegiline-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced deuteration techniques and high-purity deuterated reagents is crucial in industrial settings.
化学反应分析
Types of Reactions
(Rac)-Selegiline-d5 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various deuterated metabolites and derivatives of Selegiline. These products are often used in further pharmacological studies to understand the compound’s behavior in biological systems.
科学研究应用
(Rac)-Selegiline-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in studies to understand the metabolic pathways and interactions of Selegiline in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the drug’s absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new MAO-B inhibitors and other therapeutic agents.
作用机制
(Rac)-Selegiline-d5 (hydrochloride) exerts its effects by selectively inhibiting the enzyme monoamine oxidase B (MAO-B). This inhibition leads to an increase in the levels of dopamine in the brain, which helps alleviate the symptoms of Parkinson’s disease and depression. The molecular targets include the MAO-B enzyme, and the pathways involved are primarily related to dopamine metabolism.
相似化合物的比较
Similar Compounds
Selegiline hydrochloride: The non-deuterated form of the compound.
Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional mechanisms of action.
Uniqueness
(Rac)-Selegiline-d5 (hydrochloride) is unique due to its deuterium labeling, which enhances its metabolic stability and allows for more precise pharmacokinetic studies. This feature distinguishes it from other similar compounds and makes it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C13H18ClN |
|---|---|
分子量 |
228.77 g/mol |
IUPAC 名称 |
N-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/i5D,6D,7D,8D,9D; |
InChI 键 |
IYETZZCWLLUHIJ-AYVDECCJSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N(C)CC#C)[2H])[2H].Cl |
规范 SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)





![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)

